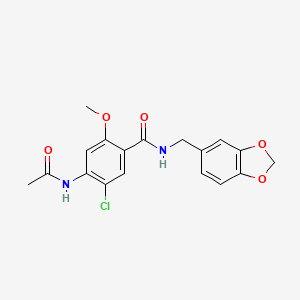
4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide
Übersicht
Beschreibung
4-(Acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CEC, and it is a member of the benzamide class of compounds. The purpose of
Wirkmechanismus
The mechanism of action of 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of several enzymes and signaling pathways that are involved in cancer cell growth and inflammation. CEC has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. CEC has also been shown to inhibit the activity of IKKβ, which is a signaling pathway that is involved in the activation of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEC has also been shown to reduce inflammation and pain in animal models. In addition, studies have shown that the compound has neuroprotective effects and can protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation and pain. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one of the limitations of using CEC in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high doses, and care should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide. One area of research is the study of the compound's effects on other diseases, such as cardiovascular disease and diabetes. Another area of research is the development of new analogs of the compound that have improved efficacy and reduced toxicity. Finally, research on the compound's mechanism of action and its effects on signaling pathways involved in cancer cell growth and inflammation is an important area of future research.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that CEC has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Other areas of research include the study of the compound's effects on inflammation, pain, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-10(22)21-14-7-16(24-2)12(6-13(14)19)18(23)20-8-11-3-4-15-17(5-11)26-9-25-15/h3-7H,8-9H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASMQBZGPNAALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4386067.png)
![2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)


![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4386088.png)
![1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4386097.png)
![7-butyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386104.png)
![1-(4-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386110.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4386118.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4386133.png)

![N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4386148.png)

![5-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386168.png)